molecular formula C22H40N4O2 B12730580 p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- CAS No. 102944-92-3

p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)-

Cat. No.: B12730580
CAS No.: 102944-92-3
M. Wt: 392.6 g/mol
InChI Key: UZHLVQRGGVYZCA-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- is a synthetic organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is notable for its unique structure, which includes two diethylamino butyl groups attached to the quinone core. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- typically involves multi-step organic reactions. One common method starts with the preparation of the quinone core, followed by the introduction of the diethylamino butyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- undergoes several types of chemical reactions, including:

    Oxidation: The quinone core can be further oxidized to form more complex structures.

    Reduction: The compound can be reduced to hydroquinone derivatives.

    Substitution: The diethylamino butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex quinone derivatives, while reduction typically produces hydroquinone compounds.

Scientific Research Applications

p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- exerts its effects involves interactions with various molecular targets. The quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The diethylamino butyl groups may enhance the compound’s ability to interact with biological membranes and proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di-tert-butyl-p-benzoquinone: Another quinone derivative with tert-butyl groups instead of diethylamino butyl groups.

    Tert-butyl p-benzoquinone: A simpler quinone with a single tert-butyl group.

Uniqueness

p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other quinone derivatives may not be as effective.

Properties

CAS No.

102944-92-3

Molecular Formula

C22H40N4O2

Molecular Weight

392.6 g/mol

IUPAC Name

2,5-bis[4-(diethylamino)butylamino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H40N4O2/c1-5-25(6-2)15-11-9-13-23-19-17-22(28)20(18-21(19)27)24-14-10-12-16-26(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3

InChI Key

UZHLVQRGGVYZCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCNC1=CC(=O)C(=CC1=O)NCCCCN(CC)CC

Origin of Product

United States

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